3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid
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Overview
Description
3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that combines elements of pyrido[4,3-b]carbazole and dimethylpropan-1-amine
Preparation Methods
The synthesis of 3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the dimethylpropan-1-amine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. The exact mechanism depends on the specific context in which the compound is used and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid stands out due to its unique structural features and potential applications. Similar compounds may include other derivatives of pyrido[4,3-b]carbazole or dimethylpropan-1-amine, each with their own distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
112853-79-9 |
---|---|
Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H29N3.C4H4O4/c1-22(2)9-5-10-23-11-8-15-13-20-18(12-16(15)14-23)17-6-3-4-7-19(17)21-20;5-3(6)1-2-4(7)8/h3-4,6-7,15-16,21H,5,8-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16-;/m1./s1 |
InChI Key |
CXDDZZOCNPVIPQ-GVNJZHQWSA-N |
Isomeric SMILES |
CN(C)CCCN1CC[C@@H]2CC3=C(C[C@@H]2C1)C4=CC=CC=C4N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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